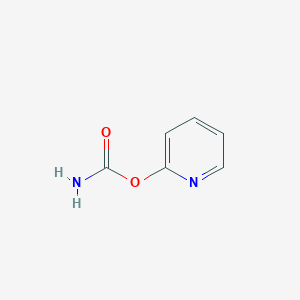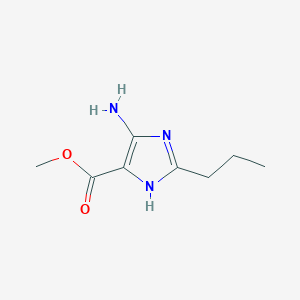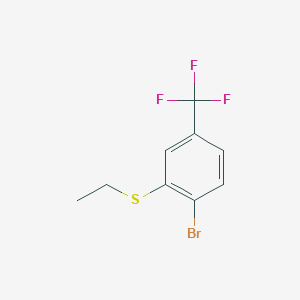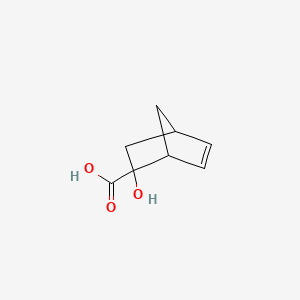
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole
概要
説明
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure
準備方法
The synthesis of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole typically involves the reaction of indole with N-methylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indole, followed by the addition of N-methylpyrrolidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using electrophilic reagents. Common reagents include halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions may introduce various functional groups onto the indole ring.
科学的研究の応用
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of (R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity. The indole structure allows for interactions with biological macromolecules, influencing pathways involved in cell signaling and metabolism. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
(R)-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole can be compared with other similar compounds, such as:
3-(N-methylpyrrolidin-2-ylmethyl)-1H-pyrrole: This compound has a pyrrole ring instead of an indole ring, leading to different chemical and biological properties.
3-(N-methylpyrrolidin-2-ylmethyl)-1H-benzimidazole: The benzimidazole ring provides different electronic and steric effects compared to the indole ring.
3-(N-methylpyrrolidin-2-ylmethyl)-1H-quinoline: The quinoline ring introduces additional aromaticity and potential for interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the pyrrolidine and indole structures, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C14H18N2 |
|---|---|
分子量 |
214.31 g/mol |
IUPAC名 |
3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-16-8-4-5-12(16)9-11-10-15-14-7-3-2-6-13(11)14/h2-3,6-7,10,12,15H,4-5,8-9H2,1H3 |
InChIキー |
HCTCDEAMCNSARD-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-azetidin-3-yloctahydro-6H-pyrido[1,2-a]pyrazin-6-one](/img/structure/B8303030.png)




![1-Chloro-1-[(3-methylphenyl)hydrazono]-2-propanone](/img/structure/B8303058.png)
![1-[[5-(3,5-Dichlorophenyl)sulfanyl-2-(hydroxymethyl)-4-isopropyl-imidazol-1-yl]methyl]pyridin-2-one](/img/structure/B8303066.png)



